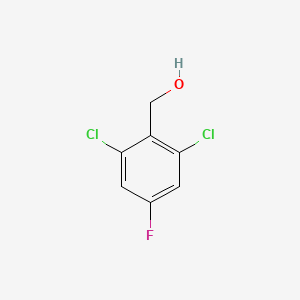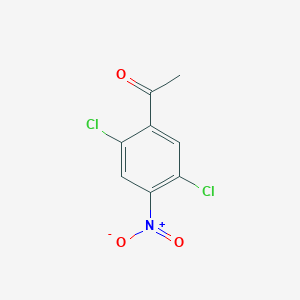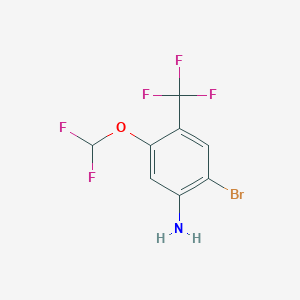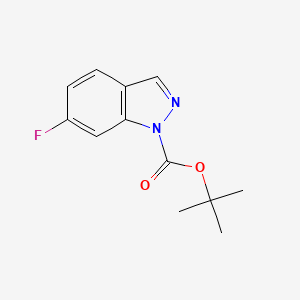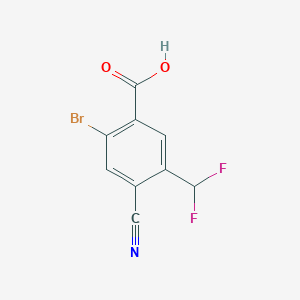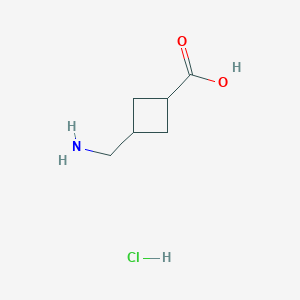
3-(Aminomethyl)cyclobutanecarboxylic acid hcl
説明
“3-(Aminomethyl)cyclobutanecarboxylic acid hcl” is a chemical compound with the CAS Number: 1818847-68-5 . It has a molecular weight of 165.62 .
Molecular Structure Analysis
The IUPAC name of this compound is “3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride” and its InChI code is "1S/C6H11NO2.ClH/c7-3-4-1-5 (2-4)6 (8)9;/h4-5H,1-3,7H2, (H,8,9);1H" . The molecular formula is C6H12ClNO2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
1. Peptidomimetics and Drug Design
- Application : “3-(Aminomethyl)cyclobutanecarboxylic acid hcl” (ACCA) is used in the synthesis of conformationally constrained δ-amino acid building blocks, which are important components in peptidomimetics and drug design . Peptidomimetics mimic bioactive peptides and display enhanced pharmacological properties, such as increased bioavailability and metabolic stability .
- Method : The synthesis of ACCA was achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution . A small library of dipeptides was prepared through the coupling of ACCA with proteinogenic amino acids .
- Results : The presence of these amino acids can lead to unusual conformations and hydrogen-bonding interactions in the modified dipeptides .
2. Biomedical Applications
- Application : ACCA is used in the stereoselective synthesis of products that are suitable candidates for biomedical purposes, such as surfactants, gelators for hydroxylic solvents, or metal cation ligands .
- Method : The common structural feature of all the synthesized products is the presence of a cis or trans-1,2- or cis-1,3-difunctionalized cyclobutane ring .
- Results : These products have potential use in several fields including biomedical applications .
3. Organic Synthesis
- Application : ACCA can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Method : The specific method of application would depend on the target molecule being synthesized. Typically, ACCA would be incorporated into the synthesis process where a cyclobutane structure is needed .
- Results : The use of ACCA in organic synthesis can lead to the creation of complex molecules with a wide range of potential applications .
4. Synthesis of Pharmaceuticals
- Application : ACCA has found use in the synthesis of pharmaceuticals . It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Method : The specific method of application would depend on the target molecule being synthesized. Typically, ACCA would be incorporated into the synthesis process where a cyclobutane structure is needed .
- Results : The use of ACCA in pharmaceutical synthesis can lead to the creation of complex molecules with a wide range of potential therapeutic applications .
5. Synthesis of Agrochemicals
- Application : ACCA is used in the synthesis of agrochemicals . Similar to its use in pharmaceuticals, it can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Method : The specific method of application would depend on the target molecule being synthesized. Typically, ACCA would be incorporated into the synthesis process where a cyclobutane structure is needed .
- Results : The use of ACCA in agrochemical synthesis can lead to the creation of complex molecules with a wide range of potential applications in agriculture .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet provides more detailed information .
特性
IUPAC Name |
3-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-4-1-5(2-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJCEUHTGHYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)cyclobutanecarboxylic acid hcl | |
CAS RN |
1818847-68-5 | |
| Record name | Cyclobutanecarboxylic acid, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
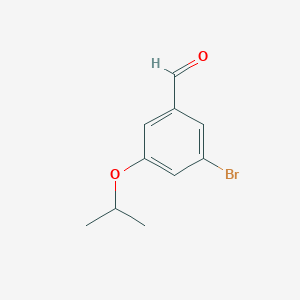
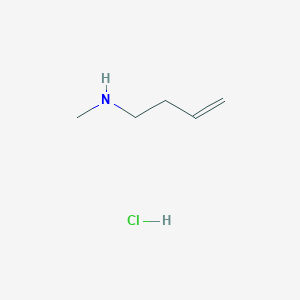
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

